3-(4-Chloro-2-methylphenoxy)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

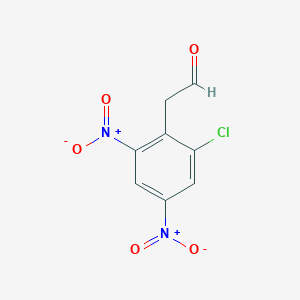

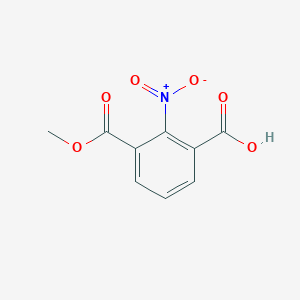

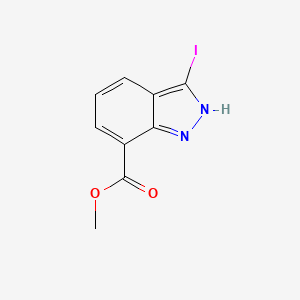

“3-(4-Chloro-2-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 g/mol. This compound is a member of chlorophenoxyacetic acid, which is a type of synthetic auxin, an environmental contaminant, and a phenoxy herbicide .

Synthesis Analysis

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . Another synthesis method involves the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous condition to yield 2-(4-chloro-3-methylphenoxy) acetate, which was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide .Molecular Structure Analysis

The InChI code for “3-(4-Chloro-2-methylphenoxy)azetidine” is 1S/C10H12ClNO.ClH/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9;/h2-4,9,12H,5-6H2,1H3;1H . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique

Stereoselective Synthesis

Mollet et al. (2011) described the use of 2-(2-mesyloxyethyl)azetidines, related to 3-(4-Chloro-2-methylphenoxy)azetidine, for the stereoselective synthesis of various 4-substituted piperidines. These compounds are valuable in medicinal chemistry, offering a convenient method for preparing 3,4-disubstituted 5,5-nor-dimethyl analogues, which are significant in drug development (Mollet et al., 2011).

Synthesis and Antioxidant Activity

Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, which demonstrated moderate to significant antioxidant effects. This research underpins the potential of these compounds, including 3-(4-Chloro-2-methylphenoxy)azetidine, in the development of new medicinal agents with antioxidant properties (Nagavolu et al., 2017).

Pharmaceutical Importance

Sharma et al. (2012) synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide compounds, showing antibacterial, antifungal, and antitubercular activities. These findings highlight the pharmaceutical significance of azetidine derivatives, including 3-(4-Chloro-2-methylphenoxy)azetidine, in combating various infections (Sharma et al., 2012).

Antiproliferative Activity on Cancer Cell Lines

Chimento et al. (2013) studied the antiproliferative effects of 3-chloro-azetidin-2-one derivatives on human breast cancer cell lines. Their research indicates the potential of these derivatives, related to 3-(4-Chloro-2-methylphenoxy)azetidine, in developing new treatments for breast cancer (Chimento et al., 2013).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2015) synthesized and evaluated the analgesic and anti-inflammatory activities of 1, 3, 4-oxadiazole derivatives, including compounds related to 3-(4-Chloro-2-methylphenoxy)azetidine. Their study suggests the therapeutic potential of these derivatives in treating pain and inflammation (Dewangan et al., 2015).

Synthesis and Tubulin-Targeting Antitumor Agents

Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds with actions against breast cancer cells and interactions with the colchicine-binding site on β-tubulin. This research signifies the role of azetidine derivatives, akin to 3-(4-Chloro-2-methylphenoxy)azetidine, in developing novel antitumor agents (Greene et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “3-(4-Chloro-2-methylphenoxy)azetidine” is not explicitly stated in the literature, it is known that phenoxy herbicides, which this compound is a part of, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Propriétés

IUPAC Name |

3-(4-chloro-2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFGZSABPZSDQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647902 |

Source

|

| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-2-methylphenoxy)azetidine | |

CAS RN |

954223-36-0 |

Source

|

| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)

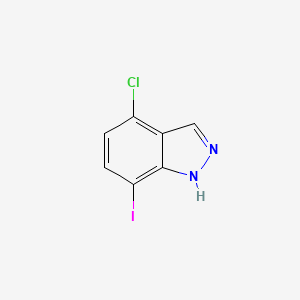

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

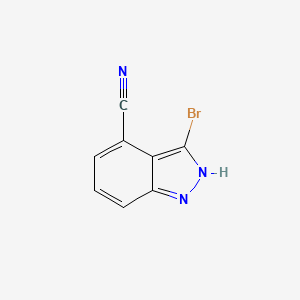

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)